

# Application Notes and Protocols: Nedocromil Sodium in Pediatric Asthma Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nedocromil**

Cat. No.: **B1678009**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **nedocromil** sodium in pediatric asthma research, summarizing key quantitative data from clinical trials and detailing experimental protocols. This document is intended to serve as a resource for the design and implementation of future studies in this area.

## Mechanism of Action

**Nedocromil** sodium is an anti-inflammatory agent that acts as a mast cell stabilizer.<sup>[1]</sup> Its therapeutic effect in asthma is attributed to its ability to inhibit the activation of and mediator release from various inflammatory cells implicated in the pathophysiology of asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets.<sup>[2][3]</sup> In vitro studies have demonstrated that **nedocromil** sodium inhibits the release of inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4.<sup>[2][3]</sup> The mechanism may also involve the inhibition of axon reflexes and the release of sensory neuropeptides.<sup>[2]</sup> Furthermore, it has been shown to inhibit chloride ion flux in mast cells, epithelial cells, and neurons, which may contribute to its stabilizing effects.<sup>[4]</sup> **Nedocromil** sodium does not possess bronchodilator, antihistamine, or corticosteroid activity.<sup>[2][3]</sup>

Signaling Pathway of **Nedocromil** Sodium in Mast Cell Stabilization



[Click to download full resolution via product page](#)

Caption: **Nedocromil** sodium's inhibition of chloride channels in mast cells.

## Quantitative Data Summary

The following tables summarize key quantitative data from various pediatric asthma clinical trials involving **nedocromil** sodium.

Table 1: **Nedocromil** Sodium Dosage and Administration in Pediatric Asthma Trials

| Study (Year)                                  | Age Range (years) | Dosage                                    | Delivery Device            | Duration      |
|-----------------------------------------------|-------------------|-------------------------------------------|----------------------------|---------------|
| Sekerel et al. (1999) <sup>[5]</sup>          | Not Specified     | 4 mg twice daily or 4 mg four times daily | Metered Dose Inhaler (MDI) | Not Specified |
| Stelmach et al. (2001) <sup>[5]</sup>         | Not Specified     | 4 mg twice daily                          | MDI                        | 4 weeks       |
| Edwards et al. (1999) <sup>[5][6]</sup>       | 6-12              | 4 mg thrice daily (2 puffs, 2 mg/puff)    | MDI with Fisonair spacer   | 12 weeks      |
| Foo et al. (1993) <sup>[5]</sup>              | 6-19              | 4 mg thrice daily                         | MDI with holding chamber   | 12 weeks      |
| Businco et al. (1990) <sup>[5]</sup>          | Not Specified     | 4 mg four times daily                     | MDI                        | Not Specified |
| Fiocchi et al. (1994, 1997) <sup>[5]</sup>    | Not Specified     | 4 mg four times daily                     | Not Stated                 | Not Specified |
| Stelmach et al. (2002a, 2002b) <sup>[5]</sup> | Not Specified     | 4 mg four times daily                     | MDI                        | 4 weeks       |
| CAMP (2000) <sup>[5]</sup>                    | Not Specified     | 8 mg twice daily                          | MDI                        | 4-6 years     |
| Spezia et al. (1993) <sup>[5]</sup>           | Not Specified     | 4 mg once daily                           | MDI with holding chamber   | Single dose   |
| Wonne (1990) <sup>[5]</sup>                   | Not Specified     | 4 mg once daily                           | MDI                        | Single dose   |
| König et al. (1995) <sup>[5]</sup>            | Not Specified     | 10 mg three times per day                 | Ultrasonic nebuliser       | Not Specified |
| Murray et al. (1993) <sup>[5]</sup>           | Not Specified     | 5 to 10 mg once daily                     | Ultrasonic nebuliser       | Single dose   |
| Armenio et al. (1993) <sup>[7]</sup>          | 6-17              | 4 mg four times daily                     | Not Specified              | 12 weeks      |

---

|                                         |      |             |         |         |
|-----------------------------------------|------|-------------|---------|---------|
| Fiocchi et al.<br>(1999) <sup>[8]</sup> | 6-16 | 16 mg daily | Inhaled | 6 weeks |
|-----------------------------------------|------|-------------|---------|---------|

---

Table 2: Summary of Clinical Outcomes in Pediatric Asthma Trials with **Nedocromil** Sodium

| Study (Year)                                   | Comparison                                      | Key Outcomes                                                                                                                                                                                                                                  |
|------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Multiple Short-Term Studies (4-12 weeks)[5][9] | Nedocromil vs. Placebo                          | <ul style="list-style-type: none"><li>- Improved FEV1, FVC, FEV1% predicted, and evening PEF.[5]</li><li>- Parent's assessment favored nedocromil (OR 0.5).</li><li>[5] - Unpleasant taste was the only significant side effect.[5]</li></ul> |
| CAMP (2000)[5]                                 | Nedocromil vs. Placebo (long-term)              | No significant difference in symptom-free days over 4-6 years.[5]                                                                                                                                                                             |
| Foo et al. (1993)[5]                           | Nedocromil (12 mg/day) vs. Placebo              | Significant improvement in FVC (0.2 liters).[5]                                                                                                                                                                                               |
| Edwards et al. (1999)[5] & CAMP (2000)[5]      | Nedocromil vs. Placebo                          | No significant difference in change from baseline in nighttime asthma symptoms.[5]                                                                                                                                                            |
| Stelmach et al. (2001, 2002a, 2002b)[5]        | Nedocromil vs. Placebo                          | <ul style="list-style-type: none"><li>- 16 mg/day significantly increased histamine PC20 FEV1.[5]</li><li>- 8 mg/day showed no significant difference.[5]</li></ul>                                                                           |
| Fiocchi et al. (1999)[8]                       | Nedocromil (16 mg/day) vs. Placebo              | <ul style="list-style-type: none"><li>- Significantly reduced asthmatic symptom scores.</li><li>- Significantly reduced nonspecific bronchial hyperreactivity to fog-induced challenge.</li></ul>                                             |
| Edwards et al. (1999)[6]                       | Nedocromil (4 mg three times daily) vs. Placebo | <ul style="list-style-type: none"><li>- Significant improvements in daytime and nighttime asthma scores, morning and evening PEF, and reduced rescue bronchodilator use.</li></ul>                                                            |
| Armenio et al. (1993)[7]                       | Nedocromil (4 mg four times daily) vs. Placebo  | <ul style="list-style-type: none"><li>- Total symptom scores decreased by 50% in the nedocromil group vs. 9% in the</li></ul>                                                                                                                 |

placebo group. - Significant differences in pulmonary function tests and reliance on bronchodilators.

---

## Experimental Protocols

The following are representative experimental protocols derived from the cited literature for the administration of **nedocromil** sodium in pediatric asthma research.

### Protocol 1: Double-Blind, Placebo-Controlled, Parallel-Group Trial for Chronic Asthma

- Objective: To evaluate the efficacy and safety of inhaled **nedocromil** sodium compared to placebo in the treatment of chronic asthma in children.
- Participant Selection:
  - Children aged 6 to 12 years with a diagnosis of mild to moderate persistent asthma.[6][10]
  - Participants should demonstrate a requirement for regular bronchodilator use.[6][10]
  - A baseline period of two weeks is established to monitor symptoms and medication use.[6][10]
- Intervention:
  - Randomized assignment to either **nedocromil** sodium or a matching placebo.
  - **Nedocromil** Sodium Group: Inhale 4 mg (2 puffs of 2 mg/puff) of **nedocromil** sodium three times daily via a metered-dose inhaler with a spacer device.[6][10]
  - Placebo Group: Inhale a matching placebo with the same dosing schedule and delivery device.
- Duration: 12 weeks of treatment.[6][10]

- Outcome Measures:
  - Primary: Changes from baseline in daytime and nighttime asthma symptom scores, and usage of rescue bronchodilators.[6][10]
  - Secondary: Mean peak expiratory flow (PEF) recorded twice daily, patient's or parent's opinion of treatment efficacy, and incidence of adverse events.[6][10]
- Data Collection: Symptom scores and medication use are recorded daily in a diary by the patient or parent. PEF is measured and recorded twice daily.

#### Experimental Workflow for a Double-Blind, Placebo-Controlled Trial



[Click to download full resolution via product page](#)

Caption: Workflow of a pediatric asthma clinical trial with **nedocromil** sodium.

## Protocol 2: Bronchial Hyperreactivity Challenge Study

- Objective: To investigate the effect of **nedocromil** sodium on bronchial hyperreactivity in children with nonatopic asthma.[8]
- Participant Selection:
  - Children aged 6 to 16 years with mild, stable, nonatopic asthma.[8]
  - Participants must demonstrate hyperreactivity to a fog-induced challenge at baseline.[8]
- Intervention:
  - Double-blind, placebo-controlled, randomized, parallel-group design.[8]
  - **Nedocromil** Sodium Group: Inhaled **nedocromil** sodium at a dose of 16 mg per day for 6 weeks.[8]
  - Placebo Group: Inhaled matching placebo for 6 weeks.[8]
- Challenge Protocol:
  - Fog-Induced Challenge: Performed at baseline and after the 6-week treatment period.
  - An ultrasonic nebulizer is used to deliver increasing doses of distilled water (e.g., 2.5, 5, 10, 20, and 40 L).[8]
  - The provocative dose causing a 10% fall in FEV1 (PD10) is measured.[8]
- Outcome Measures:
  - Primary: Change in nonspecific bronchial reactivity (PD10) from baseline.[8]
  - Secondary: Changes in asthmatic symptom scores and bronchodilator use as recorded in patient diaries.[8] Baseline lung function is also monitored.[8]

Disclaimer: These protocols are provided as a guide and should be adapted based on specific research questions, institutional guidelines, and ethical considerations. The production of inhaled **nedocromil** sodium using chlorofluorocarbons (CFCs) as a propellant has ceased in

some regions.<sup>[1]</sup> Researchers should verify the availability and formulation of **nedocromil sodium** for their studies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nedocromil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nedocromil sodium for chronic asthma in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early use of inhaled nedocromil sodium in children following an acute episode of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Effect of nedocromil sodium on bronchial hyperreactivity in children with nonatopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nedocromil sodium for chronic asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- To cite this document: BenchChem. [Application Notes and Protocols: Nedocromil Sodium in Pediatric Asthma Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678009#nedocromil-sodium-administration-in-pediatric-asthma-research-protocols>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)